3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazolines are an important class of heterocyclic compounds known for their wide range of biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the 2-(2-bromophenyl)acetyl intermediate: This step involves the bromination of phenylacetic acid to obtain 2-(2-bromophenyl)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of piperidine: The acyl chloride is reacted with piperidine to form 1-(2-(2-bromophenyl)acetyl)piperidine.
Cyclization with quinazoline: The final step involves the cyclization of the acylated piperidine with quinazoline-2,4(1H,3H)-dione under dehydrative conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom in the 2-(2-bromophenyl) group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives with oxidized side chains.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like 4-anilinoquinazolines and 2,4-diaminoquinazolines share structural similarities and biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide, exhibit similar pharmacological properties.
Uniqueness
3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of the quinazoline and piperidine moieties, along with the presence of the 2-(2-bromophenyl)acetyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[2-(2-bromophenyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c22-17-7-3-1-5-14(17)13-19(26)24-11-9-15(10-12-24)25-20(27)16-6-2-4-8-18(16)23-21(25)28/h1-8,15H,9-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRJOWASYRQNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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